Diphosphoric acid, zinc salt

Corrosion inhibition Water treatment Copper corrosion

Diphosphoric acid, zinc salt (commonly zinc pyrophosphate, Zn₂P₂O₇) is an ionic inorganic compound composed of Zn²⁺ cations and pyrophosphate (P₂O₇⁴⁻) anions, appearing as a white crystalline powder with a density of 3.75 g/cm³ and insolubility in water but solubility in dilute mineral acids. Industrially, it serves as a functional inorganic zinc-phosphate compound with distinct anionic structure—the dimeric pyrophosphate moiety—that fundamentally differentiates its chemical stability, thermal behavior, and interfacial activity from simpler orthophosphate analogs.

Molecular Formula O7P2Zn-2
Molecular Weight 304.723322
CAS No. 19262-92-1
Cat. No. B096609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphosphoric acid, zinc salt
CAS19262-92-1
Synonymsdiphosphoric acid, zinc salt
Molecular FormulaO7P2Zn-2
Molecular Weight304.723322
Structural Identifiers
SMILES[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zn+2]
InChIInChI=1S/H4O7P2.Zn/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+2/p-4
InChIKeyRPRMAEUXQLFUQL-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphosphoric Acid, Zinc Salt (CAS 19262-92-1): Technical Baseline and Procurement-Relevant Identity


Diphosphoric acid, zinc salt (commonly zinc pyrophosphate, Zn₂P₂O₇) is an ionic inorganic compound composed of Zn²⁺ cations and pyrophosphate (P₂O₇⁴⁻) anions, appearing as a white crystalline powder with a density of 3.75 g/cm³ and insolubility in water but solubility in dilute mineral acids [1][2]. Industrially, it serves as a functional inorganic zinc-phosphate compound with distinct anionic structure—the dimeric pyrophosphate moiety—that fundamentally differentiates its chemical stability, thermal behavior, and interfacial activity from simpler orthophosphate analogs [1]. Its procurement-grade relevance spans multiple high-value application domains where the pyrophosphate anion confers specific performance characteristics unattainable by monomeric phosphate salts.

Why Generic Phosphate or Pyrophosphate Substitution Fails for Diphosphoric Acid, Zinc Salt Procurement


Substituting the zinc pyrophosphate composition with generic zinc phosphate, ammonium polyphosphate, or sodium hexametaphosphate introduces risks of performance failure because these alternatives differ fundamentally in anion charge density, hydrolysis kinetics, and synergistic metal-binding capacity. For instance, the pyrophosphate anion (P₂O₇⁴⁻) is a non-hydrolyzable dimer under neutral-to-alkaline aqueous conditions, whereas orthophosphates and long-chain polyphosphates re-equilibrate or depolymerize, altering localized pH, solubility, and film-forming integrity [1]. In corrosion inhibition, only the specific pyrophosphate-zinc combination demonstrates true synergism—where the individual components reduce corrosion to 5 mils/year but the combination achieves 1 mil/year—a non-additive effect that orthophosphate-zinc pairs do not replicate, particularly above pH 8 where orthophosphates form detrimental precipitates [2]. The quantitative evidence below demonstrates that generic replacement cannot be assumed without risking application-specific functional failure.

Quantitative Differentiation Evidence: Zinc Pyrophosphate vs. Closest Analogs


Copper Corrosion Inhibition in Once-Through Water Systems: Zinc Pyrophosphate Synergism vs. Orthophosphate-Zinc

In once-through water systems, the pyrophosphate-zinc combination achieves a copper corrosion rate of only 1 mil per year, compared to an untreated baseline of 10 mils per year—an 84% reduction confirmed in blast furnace cooling water tests [1]. When pyrophosphate and zinc are used individually, each reduces corrosion to 5 mils per year; additive expectation would be 2 mils per year, but the combination yields 1 mil per year, demonstrating true synergism [1]. By contrast, traditional orthophosphate-zinc treatment is effective only in fairly soft, non-alkaline waters and fails above pH 8 due to calcium and iron phosphate precipitation that obstructs water flow, whereas the pyrophosphate-zinc system remains functional at elevated pH without precipitate formation [1].

Corrosion inhibition Water treatment Copper corrosion

High-Temperature Friction Coefficient: Zinc Pyrophosphate-Impregnated Graphite vs. Plain Graphite Blocks

Graphite blocks impregnated with zinc phosphate (which forms a zinc pyrophosphate tribofilm at elevated temperature) exhibited an average friction coefficient of 0.007 at 400 °C and 0.008 at 450 °C, compared with 0.13 at 400 °C and 0.16 at 450 °C for identical non-impregnated graphite blocks—representing a ~95% reduction in friction coefficient [1]. The transformed zinc pyrophosphate species combines with graphite and metallic counter-surface elements to generate a continuous, large-area boundary lubrication layer that digests iron oxides and passivates dangling covalent bonds on the wear surface [1].

Solid lubricant High-temperature tribology Friction reduction

Negative Thermal Expansion Coefficient: Mg-Doped Zinc Pyrophosphate vs. Conventional NTE Materials

Mg-substituted zinc pyrophosphate (Zn₁.₆Mg₀.₄P₂O₇) achieves a giant negative coefficient of linear thermal expansion (αL) of −60 ppm/K over the temperature range 280–350 K [1]. Undoped Zn₂P₂O₇ undergoes a structural phase transition at 405 K accompanied by a volume contraction of 1.8% on heating [1]. For context, the well-known isotropic NTE material ZrW₂O₈ exhibits a CTE of approximately −13.6 × 10⁻⁶/°C (−13.6 ppm/K), making the zinc pyrophosphate-based system's NTE magnitude over 4× larger within its operational window [2]. Furthermore, Zn₂P₂O₇-based materials are free of toxic or expensive elements and can be fabricated in air via simple solid-state reaction, unlike ZrW₂O₈ which requires quenching and is metastable [1].

Negative thermal expansion Thermal expansion compensation Composite materials

Electroplating Current Efficiency: Bright Zinc Pyrophosphate Bath vs. Cyanide Baths

The bright zinc pyrophosphate electroplating bath, operated at 55 °C with a cathode current density of 1–3 A/dm², achieves a cathode current efficiency above 95% [1]. This efficiency is competitive with conventional cyanide zinc plating baths, which typically operate at 89–98% current efficiency [2]. While cyanide baths exhibit higher throwing power (cyanide > zincate > pyrophosphate in decreasing order) [3], the pyrophosphate bath eliminates the severe toxicity, handling, and waste-treatment costs associated with cyanide electrolytes, providing a regulatory-compliant alternative where environmental and worker-safety constraints govern process selection [1].

Zinc electroplating Non-cyanide plating Current efficiency

Anticorrosive Pigment Performance: Zinc Pyrophosphate vs. Zinc Phosphate and Zinc Tripolyphosphate in Paint Formulations

A comparative study of phosphate-based anticorrosive pigments substituted zinc phosphate's orthophosphate anion with pyrophosphate and tripolyphosphate anions, evaluating electrochemical behavior of steel electrodes in pigment suspensions and in solvent-borne alkyd and epoxy paints formulated at 30% v/v pigment loading and PVC/CPVC ratio 0.8 [1]. Electrochemical tests (corrosion potential, ionic resistance, and polarization resistance) combined with accelerated salt spray and humidity chamber exposure demonstrated that the substitution of phosphate by pyrophosphate yields effective anticorrosive pigments, with pigment suspension assays indicating zinc pyrophosphate possesses the best anticorrosive properties among the three anion types tested [1]. The anticorrosive behavior in formulated paints was resin-dependent—alkyd and epoxy matrices produced different performance rankings—underscoring that the pyrophosphate anion's advantage is system-specific rather than universal [1].

Anticorrosive pigments Protective coatings Phosphate pigments

Research and Industrial Application Scenarios Where Diphosphoric Acid, Zinc Salt Demonstrates Proven Differentiation


Copper-Alloy Corrosion Inhibition in Municipal and Industrial Once-Through Water Systems

Municipal water utilities and industrial cooling systems containing copper piping or fittings require corrosion inhibitors effective across a range of pH conditions. The pyrophosphate-zinc combination achieves 84% copper corrosion rate reduction and a final corrosion rate of 1 mil/year, with demonstrated functionality at pH ≥ 8 where orthophosphate-based treatments precipitate and fail [1]. This scenario specifically excludes systems where only steel/iron corrosion is the concern and where cheaper sodium hexametaphosphate treatments may suffice without copper-protection requirements.

High-Temperature Solid Lubricant Formulations for Graphite-Based Components

Graphite components operating at 400–450 °C in oxidative environments benefit from zinc phosphate impregnation that converts in situ to zinc pyrophosphate tribofilms, reducing friction coefficients from 0.13–0.16 to 0.007–0.008 [2]. This application is most relevant where lubricating oils degrade and where the formation of a stable, iron-oxide-digesting boundary layer directly prevents adhesive wear and surface degradation.

Thermal Expansion Compensation Fillers in Epoxy and Metal-Matrix Composites

Mg-doped zinc pyrophosphate (Zn₁.₆Mg₀.₄P₂O₇) provides a linear NTE coefficient of −60 ppm/K at 280–350 K, enabling low-filler-loading thermal expansion compensation in epoxy composites and copper-matrix composites [3]. Applications include electronic packaging, precision optical mounts, and dimensionally stable structural composites where the alternative ZrW₂O₈ is disadvantaged by metastability, quenching requirements, and higher cost.

Cyanide-Free Zinc Electroplating for Regulatory-Compliant Surface Finishing

Manufacturing facilities subject to strict cyanide effluent regulations can deploy the zinc pyrophosphate electroplating bath, which delivers >95% cathode current efficiency—comparable to cyanide processes—while eliminating cyanide handling, waste treatment, and worker exposure risks [4]. This scenario is best suited to applications where moderate throwing power is acceptable and where bright, adherent zinc deposits are required on steel substrates prior to painting or further coating.

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